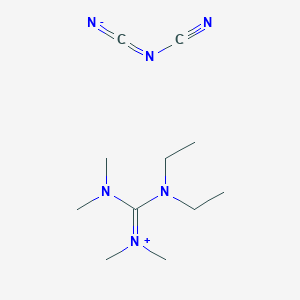
N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium dicyanoamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide: is an organic compound known for its unique chemical properties and applications. It is a guanidinium-based ionic liquid that has garnered interest in various fields of scientific research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-N’‘,N’‘-diethylguanidinium dicyanoamide typically involves the reaction of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium chloride with sodium dicyanoamide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dicyanoamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted guanidinium compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound is explored for its potential as a stabilizing agent for proteins and enzymes, enhancing their activity and stability under various conditions.
Medicine: In the medical field, it is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Industrially, it is used in the manufacture of specialty chemicals and materials, including ionic liquids and advanced polymers.
Mécanisme D'action
The mechanism by which N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The dicyanoamide group plays a crucial role in these interactions, facilitating the formation of stable complexes with various substrates. This compound can also act as a phase-transfer catalyst, enhancing the solubility and reactivity of reactants in different phases.
Comparaison Avec Des Composés Similaires
- N,N,N’,N’-Tetramethylguanidinium chloride
- N,N,N’,N’-Tetramethylguanidinium bromide
- N,N,N’,N’-Tetramethylguanidinium iodide
Comparison: Compared to these similar compounds, N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide is unique due to its dicyanoamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Propriétés
IUPAC Name |
cyanoiminomethylideneazanide;[diethylamino(dimethylamino)methylidene]-dimethylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N3.C2N3/c1-7-12(8-2)9(10(3)4)11(5)6;3-1-5-2-4/h7-8H2,1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAOSWLGQWNAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=[N+](C)C)N(C)C.C(=[N-])=NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
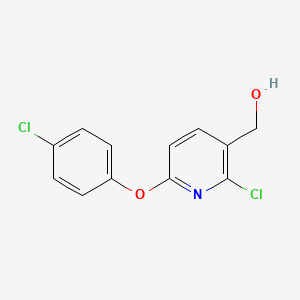
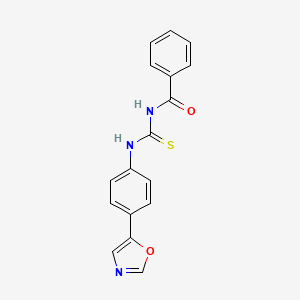
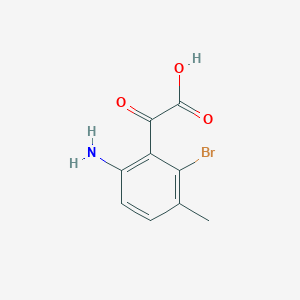
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B8045636.png)
![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)
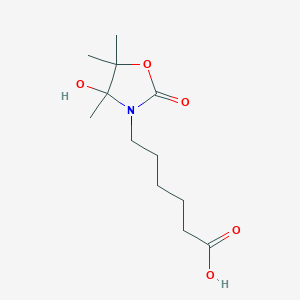
![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)
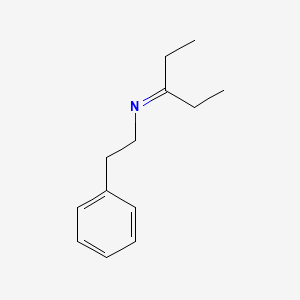
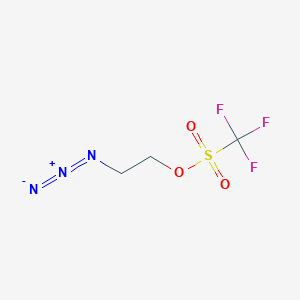
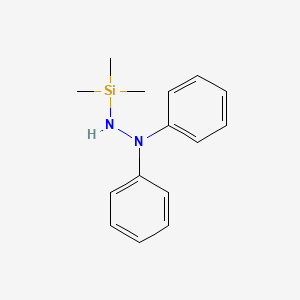
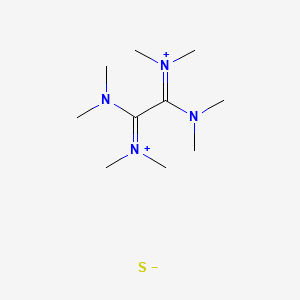
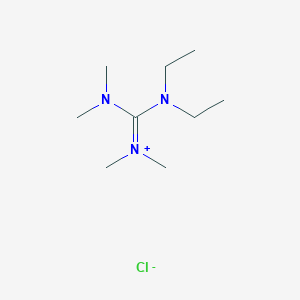
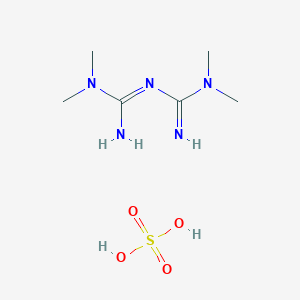
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
